2,4-Diethoxy-1-nitrobenzene

Description

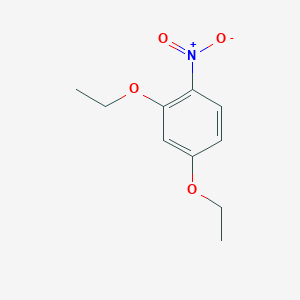

2,4-Diethoxy-1-nitrobenzene is a nitroaromatic compound characterized by two ethoxy (–OCH₂CH₃) groups at the 2- and 4-positions and a nitro (–NO₂) group at the 1-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. Nitroaromatic compounds like this are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and dye manufacturing due to their electron-withdrawing nitro group, which facilitates electrophilic substitution reactions.

Properties

CAS No. |

96631-28-6 |

|---|---|

Molecular Formula |

C10H13NO4 |

Molecular Weight |

211.21 g/mol |

IUPAC Name |

2,4-diethoxy-1-nitrobenzene |

InChI |

InChI=1S/C10H13NO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

PPYXWVQHNXBQND-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])OCC |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on nitrobenzene derivatives significantly alter their properties:

1-Fluoro-2,5-dimethoxy-4-nitrobenzene (C₈H₇FNO₄)

- Substituents : Fluorine (electron-withdrawing) at position 1, methoxy (electron-donating) groups at positions 2 and 5, and nitro at position 3.

- Impact: The fluorine atom increases polarity and may enhance stability against nucleophilic attack. Methoxy groups improve solubility in polar solvents like ethanol, as seen in analogous synthesis procedures .

- Applications : Likely used in medicinal chemistry for fluorinated drug precursors.

4-Chloro-1-ethoxy-2-nitrobenzene (C₈H₈ClNO₃)

- Substituents : Chlorine (electron-withdrawing) at position 4, ethoxy at position 1, and nitro at position 2.

- Impact: Chlorine increases molecular weight and boiling point compared to ethoxy derivatives. This compound’s solubility in methanol aligns with trends observed in nitroaromatics with halogen substituents .

- Applications: Potential intermediate in pesticide synthesis due to halogen’s bioactivity.

1-Amino-4-chloro-2-nitrobenzene (C₆H₄ClN₃O₂)

- Substituents: Amino (–NH₂) at position 1, chlorine at position 4, and nitro at position 2.

- Impact: The amino group introduces basicity and reactivity in coupling reactions but reduces stability, requiring immediate use after synthesis (as noted in diamine instability ).

- Applications : Precursor for benzimidazole derivatives in pharmaceutical synthesis .

2,4-Dichloro-1-nitrobenzene (C₆H₃Cl₂NO₂)

Data Table: Key Properties of Selected Nitrobenzene Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | Solubility |

|---|---|---|---|---|---|

| 2,4-Diethoxy-1-nitrobenzene | C₁₀H₁₃NO₅ | 227.21 | Not reported | 2,4-diethoxy, 1-nitro | Ethanol, ethyl acetate |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | C₈H₇FNO₄ | 200.15 | Not reported | 1-fluoro, 2,5-dimethoxy | Ethanol, DMSO |

| 4-Chloro-1-ethoxy-2-nitrobenzene | C₈H₈ClNO₃ | 201.61 | Not reported | 4-chloro, 1-ethoxy | Methanol, chloroform |

| 1-Amino-4-chloro-2-nitrobenzene | C₆H₄ClN₃O₂ | 172.57 | 116–118 | 1-amino, 4-chloro | Dichloromethane, DMF |

| 2,4-Dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | Not reported | 2,4-dichloro, 1-nitro | Chlorinated solvents |

Notes: Data inferred from synthesis protocols and physical properties of analogous compounds .

Reactivity and Stability Trends

- Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy groups donate electrons via resonance, stabilizing the benzene ring and moderating the nitro group’s reactivity. In contrast, chloro and nitro groups withdraw electrons, increasing susceptibility to reduction (e.g., SnCl₂-mediated nitro-to-amine conversion ).

- Reduction Potential: this compound is expected to undergo slower reduction compared to chloro- or amino-substituted derivatives due to ethoxy’s electron-donating effects.

- Thermal Stability: Halogenated nitrobenzenes (e.g., 2,4-dichloro-1-nitrobenzene) exhibit higher thermal stability, aligning with industrial applications noted in IARC monographs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.